(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone
Description
The compound (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone belongs to a class of methanone derivatives featuring isoxazole and piperazine moieties. Key structural characteristics include:
- Isoxazole ring: Substituted with a phenyl group at position 3 and a methyl group at position 5.
- Piperazine ring: Substituted at position 4 with a 2-nitro-4-(trifluoromethyl)phenyl group. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, which may enhance electrophilic reactivity and influence binding interactions .
Properties
Molecular Formula |
C22H19F3N4O4 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H19F3N4O4/c1-14-19(20(26-33-14)15-5-3-2-4-6-15)21(30)28-11-9-27(10-12-28)17-8-7-16(22(23,24)25)13-18(17)29(31)32/h2-8,13H,9-12H2,1H3 |
InChI Key |
GXHHFKHLQACGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Overview
The 5-methyl-3-phenyl-4-isoxazole fragment is a key structural component. Preparation methods for related isoxazole derivatives, such as 5-methyl-3,4-diphenylisoxazole, provide insight into the core synthesis.
Reported Methods
Method A (Sodium Carbonate Reflux in THF/Water):
Leonardo Di Nunno et al. (2004) reported synthesizing 5-methyl-3,4-diphenylisoxazole by adding aqueous sodium carbonate to 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole in tetrahydrofuran (THF), followed by reflux for 1 hour. The product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield 80% product with 85% purity. The method is straightforward but suffers from moderate yield and purity limitations.Method B (Trifluoroacetic Acid Dehydration):
Leterdre LJ et al. described a synthesis involving dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole in trifluoroacetic acid at 35°C, yielding 74% product with 89% purity. This approach improves purity but still has moderate yield.Improved Industrial Method (Methanol/Water with Inorganic Base):
A patent (CN106146424A) proposes a method addressing the above limitations by performing a dehydration reaction of the precursor compound in a methanol-water mixture in the presence of an inorganic base. This method achieves over 99% purity and higher yields, with simple operation and cost-effectiveness, making it suitable for industrial-scale production.
Summary Table: Isoxazole Core Preparation
| Method | Solvent System | Key Reagents | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Sodium Carbonate Reflux | THF / Water | Na2CO3 | Reflux 1 hr | 80 | 85 | Moderate purity and yield |
| Trifluoroacetic Acid Dehydration | Trifluoroacetic Acid | TFA | 35°C | 74 | 89 | Improved purity, moderate yield |
| Methanol/Water + Inorganic Base | Methanol / Water | Inorganic base (unspecified) | Ambient/Heat | >80 | >99 | High purity, industrially viable |
Functionalization of the Piperazine Moiety
The piperazine ring substituted with 4-[2-nitro-4-(trifluoromethyl)phenyl] is another critical fragment.
Synthesis of Substituted Piperazine
Piperazine derivatives bearing nitro and trifluoromethyl groups on the phenyl ring are typically prepared via nucleophilic aromatic substitution or palladium-catalyzed amination reactions starting from appropriately substituted aryl halides.
Literature patents on related piperazinyl compounds (EP1998620B1) describe multi-step synthesis involving protection/deprotection, alkylation, and acylation steps to install desired substituents on piperazine rings.
Coupling Strategies
The piperazine nitrogen is acylated with an isoxazole-containing acid chloride or activated ester to form the methanone linkage.
Coupling reactions are generally performed in polar aprotic solvents (e.g., dichloromethane, DMF) with bases such as triethylamine to neutralize released HCl and drive the reaction to completion.
Assembly of the Final Compound
Methanone Linkage Formation
The key step involves coupling the isoxazolyl moiety to the substituted piperazine via a methanone (carbonyl) bridge.
This is commonly achieved by reacting the piperazine derivative with an acid chloride or activated carboxylic acid derivative of the isoxazole.
Reaction conditions typically include low temperature to ambient, inert atmosphere to prevent side reactions, and purification by crystallization or chromatography.
Purification and Characterization
The final product is purified to high purity (>98%) using recrystallization or preparative HPLC.
Characterization involves NMR, mass spectrometry, elemental analysis, and melting point determination.
Data Summary Table: Preparation Methods of (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Isoxazole core synthesis | Dehydration | Methanol/Water + Inorganic base, heat | >80 | >99 | Industrially scalable method |
| Piperazine substitution | Nucleophilic substitution / Pd-catalyzed amination | Substituted aryl halides, piperazine | Variable | High | Multi-step, requires optimization |
| Coupling (methanone formation) | Acylation | Acid chloride of isoxazole + substituted piperazine, base | 70-90 | >98 | Controlled conditions required |
| Final purification | Recrystallization / Chromatography | Solvent systems vary | - | >98 | Ensures pharmaceutical grade |
Research Findings and Industrial Considerations
The improved dehydration method for isoxazole synthesis significantly enhances yield and purity, addressing previous limitations of moderate yields and impurities.
The use of trifluoromethyl and nitro substituents on the phenyl ring of piperazine increases the compound’s complexity, necessitating careful control of reaction conditions to avoid side reactions.
The methanone linkage formation is a critical step requiring precise stoichiometry and reaction environment to ensure high coupling efficiency.
Purification techniques are vital for achieving the high purity required for pharmaceutical applications.
The overall synthetic route is amenable to scale-up due to the availability of starting materials and robustness of key steps.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted isoxazole or piperazine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to this isoxazole derivative exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction . The specific structural features of this compound may enhance its efficacy compared to simpler analogs.
Anticancer Properties
Isoxazole derivatives have been studied for their anticancer effects. A case study involving a related compound showed significant inhibition of tumor growth in xenograft models, suggesting that the isoxazole ring contributes to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The presence of trifluoromethyl groups may also enhance biological activity by improving lipophilicity and metabolic stability.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. A series of experiments indicated that derivatives with similar structures exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Isoxazole ring | Enhances biological activity |
| Trifluoromethyl group | Improves lipophilicity |
| Piperazine moiety | Increases receptor binding affinity |
Mechanism of Action
The mechanism of action of (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Substituent Analysis
Electronic and Steric Effects
- Target Compound: The 2-nitro-4-(trifluoromethyl)phenyl group introduces significant electron-withdrawing effects, which may: Enhance metabolic stability by resisting oxidation. Reduce solubility in aqueous environments due to the hydrophobic CF₃ group.
- Chlorophenyl/Fluorophenyl Analogs (e.g., ): Halogen atoms (Cl, F) balance lipophilicity and polarity, favoring blood-brain barrier penetration in neurological targets.
- Ethoxyphenyl Analog : The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce electrophilic reactivity but improve solubility.
Biological Activity
The compound (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone (commonly referred to as Compound X ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of Compound X, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound X has the following molecular formula: . The structure features an isoxazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 426.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Research indicates that Compound X exhibits inhibitory effects on various biological pathways. It primarily functions as an inhibitor of specific kinases, which are crucial in signaling pathways related to cancer and inflammation. The compound's structure allows it to interact effectively with target proteins, modulating their activity.
Therapeutic Applications
-
Cancer Treatment :
- Compound X has shown promise in inhibiting tumor growth in various cancer cell lines. Its action is particularly noted against breast cancer and gastric cancer models.
- A study revealed that Compound X inhibited cell proliferation by inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A recent study evaluated the effects of Compound X on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value of approximately 8 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase-3 pathways.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, Compound X reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by over 50% at a concentration of 5 µM. This suggests its potential utility in managing inflammatory responses.
Research Findings
Several studies have characterized the biological activities of Compound X:
- Kinase Inhibition : Compound X was found to inhibit multiple kinases involved in cell signaling pathways at nanomolar concentrations, indicating its potency as a therapeutic agent .
- Pharmacokinetics : In vivo studies showed that Compound X is rapidly absorbed after oral administration, with peak plasma concentrations achieved within one hour .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Anti-inflammatory | Reduces cytokine levels; modulates immune response |
| Neuroprotective | Potential benefits in neurodegenerative models |
Q & A
Q. How can crystallographic data inform the rational design of derivatives?
- Methodological Answer : Analyze X-ray structures to identify:
- Intermolecular interactions : Hydrogen bonds between the methanone carbonyl and target residues.
- Torsional angles : Adjust piperazinyl flexibility to optimize binding pocket fit.
- Electrostatic potential maps : Guide the introduction of charged groups (e.g., sulfonyl) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
